molecular formula C7H6F2O B091412 2,6-Difluorobenzyl alcohol CAS No. 19064-18-7

2,6-Difluorobenzyl alcohol

Cat. No.: B091412
CAS No.: 19064-18-7
M. Wt: 144.12 g/mol
InChI Key: LVICICZQETYOGS-UHFFFAOYSA-N
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Description

2,6-Difluorobenzyl alcohol is a useful research compound. Its molecular formula is C7H6F2O and its molecular weight is 144.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phosphodiesterase Inhibitors : 2,6-Difluorobenzyl alcohol derivatives, particularly 9-(2,6-difluorobenzyl)-9H-purines, have been found to inhibit phosphodiesterase isozymes effectively, especially PDE2 and PDE4 (Kozai & Maruyama, 1999).

  • Rotational Spectrum Analysis : The rotational spectrum of 2,5-difluorobenzyl alcohol, a related compound, has been studied to understand molecular structure and interactions, including hydrogen bonding (Evangelisti, Favero, & Caminati, 2010).

  • RORγt Inverse Agonists : 2,6-Difluorobenzyl ether derivatives of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones, which are more potent than alcohol derivatives, have been developed as RORγt inverse agonists for treating inflammatory diseases. These compounds showed high selectivity and oral bioavailability in mice (Duan et al., 2020).

  • Stereochemical Additions in Organic Synthesis : Enantiomerically pure syn-2-amino alcohols have been prepared using diethylzinc additions to chiral alpha-(dibenzylamino) aldehydes, demonstrating the utility of benzyl alcohol derivatives in stereochemical control (Andrés et al., 1996).

  • Fluorination Reagents : Compounds like ∝,∝-difluorobenzyl(dimethyl)amine have been used as fluorinating reagents to replace hydroxyl groups in alcohols by fluorine atoms, showcasing the role of difluorobenzyl alcohol derivatives in organic synthesis (Dmowski & Kamiński, 1983).

  • Oxidation Mechanism Studies : The reaction mechanism of benzyl alcohol derivatives with iron(IV)-oxo complexes has been explored, revealing insights into hydrogen atom transfer and electron transfer processes (Morimoto et al., 2012).

  • Protein Labeling and Crosslinking : 2-Nitrobenzyl alcohol derivatives, which bear structural resemblance to difluorobenzyl alcohols, have been used for photoaffinity labeling and crosslinking of biomolecules with amine selectivity, beneficial in drug discovery and protein engineering (Wang et al., 2020).

  • Vibrational Spectroscopy Studies : Detailed vibrational (IR and Raman) and computational analysis of difluorobenzyl alcohol derivatives have provided insights into their molecular properties and behavior (Prabhakaran & Jaffar, 2017).

  • Organometallic Chemistry : Zirconium benzyl complexes containing bidentate pyridine−alkoxide ligands have been synthesized, with difluorobenzyl alcohols playing a role in the development of such complexes (Tsukahara & Swenson, 1997).

Safety and Hazards

The compound is associated with certain hazards. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling the compound .

Properties

IUPAC Name

(2,6-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVICICZQETYOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172558
Record name 2,6-Difluorobenzyl alcohol
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Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19064-18-7
Record name 2,6-Difluorobenzenemethanol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-Difluorobenzyl alcohol
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Record name 2,6-difluorobenzyl alcohol
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Record name 2,6-DIFLUOROBENZYL ALCOHOL
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Synthesis routes and methods I

Procedure details

Particularly preferably, 2,6-dichlorobenzaldehyde is used in the process of the invention and 2-fluoro-6-chlorobenzaldehyde, 2-fluoro-6-chlorobenzyl alcohol, 2,6-difluorobenzaldehyde or 2,6-difluorobenzyl alcohol is obtained or 2,4-dichlorobenzaldehyde is used and 2,4-difluoro-benzaldehyde or 2,4-difluorobenzyl alcohol is obtained or 3,4-dichloro-benzaldehyde is used and 3-chloro-4-fluorobenzaldehyde or 3-chloro-4-fluorobenzyl alcohol is obtained.
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Synthesis routes and methods II

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332 g of 2,6-difluorobenzaldehyde were placed under nitrogen in a 0.7 1 autoclave and admixed with 6.4 g of 5% strength by weight palladium-on-carbon (catalyst from Heraeus type K-0227, containing 50% by weight of water). The autoclave was closed and purged with nitrogen. 50 bar of hydrogen were then injected and the contents of the autoclave were heated to 80° C. Hydrogenation was carried out for a total of 4 hours while stirring. After cooling and venting, the reaction mixture was filtered through Celite® filter aid, the autoclave was rinsed with 50 g of isopropanol and the filter cake was washed with 150 g of isopropanol. The solvent was distilled from the combined filtrates and washings and the crude product mixture was subsequently distilled off. 288 g of 2,6-difluorobenzyl alcohol were obtained (90% of theory).
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Synthesis routes and methods III

Procedure details

75 g of 10% aqueous sulfuric acid solution was charged, and 14.3 g of 2,6-difluorobenzylamine obtained in Example 1 was dropwise added thereto under cooling. Then, under cooling, a solution comprising 10.4 g of sodium nitrite and 20 g of water was dropwise added thereto over a period of 30 minutes at a reaction temperature of from 10 to 20° C. After the completion of the dropwise addition, stirring was carried out at the same temperature for 1 hour. After the completion of the reaction, neutralization in an aqueous sodium hydrogencarbonate solution was carried out, and extraction with methylene chloride was carried out. Methylene chloride was recovered, followed by distillation under reduced pressure to obtain 12.4 g of 2,6-difluorobenzyl alcohol (103° C./26 mmHg) (yield: 86.1%, purity: 88.1%).
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Synthesis routes and methods IV

Procedure details

A stirred solution of 25.0 g (0.158 mole) of 2,6-difluorobenzoic acid in 300 ml of diethyl ether was purged with nitrogen, and 20 ml of a 1 molar solution of borane in tetrahydrofuran was carefully added dropwise. The addition caused the reaction mixture to effervesce. When vigorous effervescence subsided, the reaction mixture was heated to reflux and an additional 170 ml of a 1 molar solution of borane (0.190 mole total) in tetrahydrofuran was added dropwise at a rate just sufficient to promote gentle reflux. Upon complete addition the reaction mixture was heated under reflux for an additional 1 hour, allowed to cool to ambient temperature and stand for 16 hours, then heated under reflux again for 1 hour. Acetic acid (11 ml, 0.19 mole) was added, then the reaction mixture was cooled in an ice-water bath and 100 ml of a saturated aqueous solution of ammonium chloride was added slowly. Upon complete addition the reaction mixture was stirred for 0.5 hour, then concentrated under reduced pressure to give a pasty residue. Diethyl ether was added and the mixture was washed with three portions of water, two portions of aqueous 10% sodium carbonate, two portions of water, and one portion of a saturated aqueous solution of sodium chloride. The organic layer was dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give 18.9 g of (2,6-difluorophenyl)methanol as a yellow oil. The nmr spectrum was consistent with the proposed structure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluorobenzyl alcohol
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2,6-Difluorobenzyl alcohol
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2,6-Difluorobenzyl alcohol
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2,6-Difluorobenzyl alcohol
Reactant of Route 5
2,6-Difluorobenzyl alcohol
Reactant of Route 6
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2,6-Difluorobenzyl alcohol
Customer
Q & A

Q1: How does the incorporation of a 2,6-Difluorobenzyl group into purine analogs influence their biological activity?

A1: Research indicates that incorporating a 2,6-Difluorobenzyl group at the 9-position of purine analogs can significantly impact their ability to inhibit phosphodiesterase (PDE) isozymes []. Specifically, studies have demonstrated that both 2-chloro-9-(2,6-difluorobenzyl)adenine and 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine exhibit good inhibitory activity against PDE2, in addition to PDE4 []. This suggests that the 2,6-Difluorobenzyl group plays a crucial role in enhancing the binding affinity and selectivity of these compounds towards specific PDE isozymes.

Q2: Can 2,6-Difluorobenzyl alcohol be metabolized, and if so, what are the potential implications for bioaccumulation?

A2: Studies on ricefish (Oryzias latipes) have revealed that this compound, a metabolite of the herbicide methiozolin, exhibits a lower bioaccumulation potential compared to the parent compound []. While methiozolin itself demonstrated a high bioconcentration factor, indicating potential for bioaccumulation, its metabolite this compound was found to be one of several minor metabolites with a significantly lower total radioactivity residue (<3.4%) []. This suggests that the metabolic breakdown of methiozolin into this compound and other minor metabolites may contribute to a reduced risk of bioaccumulation in aquatic organisms.

Q3: How can the conformational properties of this compound be studied using NMR spectroscopy?

A3: Nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of through-space spin-spin coupling constants (5J), provides valuable insights into the conformational preferences of molecules like this compound []. Research suggests that the 5J coupling constant between the fluorine atoms and methyl protons in 2,6-disubstituted benzyl derivatives can be correlated with the torsional angle of the substituent relative to the aromatic ring []. This information helps researchers understand the preferred spatial arrangements of the molecule, which can influence its interactions with other molecules and its overall biological activity.

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